molecular formula C14H9Cl2F3 B6311567 1-(Dichlorophenylmethyl)-3-(trifluoromethyl)benzene CAS No. 1858255-11-4

1-(Dichlorophenylmethyl)-3-(trifluoromethyl)benzene

Cat. No.: B6311567
CAS No.: 1858255-11-4
M. Wt: 305.1 g/mol
InChI Key: FMNPLMNHYPIODH-UHFFFAOYSA-N
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Description

1-(Dichlorophenylmethyl)-3-(trifluoromethyl)benzene is an organic compound characterized by the presence of dichlorophenyl and trifluoromethyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Dichlorophenylmethyl)-3-(trifluoromethyl)benzene typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as dichlorobenzene and trifluoromethylbenzene.

    Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperatures to facilitate the desired chemical transformations.

    Reaction Steps: The synthetic route may include halogenation, Friedel-Crafts alkylation, and other organic reactions to introduce the dichlorophenyl and trifluoromethyl groups onto the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors, continuous flow processes, and optimized reaction conditions to ensure high yield and purity. The use of advanced analytical techniques, such as gas chromatography and mass spectrometry, is essential for monitoring the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

1-(Dichlorophenylmethyl)-3-(trifluoromethyl)benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions may lead to the formation of partially or fully hydrogenated derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups, such as alkyl or aryl groups.

Scientific Research Applications

1-(Dichlorophenylmethyl)-3-(trifluoromethyl)benzene has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be used in the study of biological pathways and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals, agrochemicals, and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(Dichlorophenylmethyl)-3-(trifluoromethyl)benzene involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Chlorophenylmethyl)-3-(trifluoromethyl)benzene
  • 1-(Dichlorophenylmethyl)-4-(trifluoromethyl)benzene
  • 1-(Dichlorophenylmethyl)-3-(difluoromethyl)benzene

Uniqueness

1-(Dichlorophenylmethyl)-3-(trifluoromethyl)benzene is unique due to the presence of both dichlorophenyl and trifluoromethyl groups, which impart distinct chemical and physical properties. These properties make it particularly valuable in applications requiring high stability, reactivity, and specificity.

Properties

IUPAC Name

1-[dichloro(phenyl)methyl]-3-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2F3/c15-13(16,10-5-2-1-3-6-10)11-7-4-8-12(9-11)14(17,18)19/h1-9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMNPLMNHYPIODH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC(=CC=C2)C(F)(F)F)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2F3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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